
N-benzoyl-N'-(pyridin-4-ylmethyl)carbamimidothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “N-benzoyl-N'-(pyridin-4-ylmethyl)carbamimidothioic acid” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of the compound “N-benzoyl-N'-(pyridin-4-ylmethyl)carbamimidothioic acid” involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, which facilitates the C-H alkylation reaction through a mechanical grinding method .
Industrial Production Methods
In industrial settings, the production of “this compound” often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “N-benzoyl-N'-(pyridin-4-ylmethyl)carbamimidothioic acid” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “N-benzoyl-N'-(pyridin-4-ylmethyl)carbamimidothioic acid” is used as a reagent in various synthetic reactions. Its unique reactivity makes it a valuable tool for the synthesis of complex molecules and the study of reaction mechanisms.
Biology
In biological research, “this compound” is studied for its potential interactions with biological molecules. It is used in experiments to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, “this compound” is investigated for its potential therapeutic applications. Researchers are exploring its use in the treatment of various diseases, including its potential as an anti-inflammatory or anticancer agent.
Industry
In industrial applications, “this compound” is used in the production of various chemical products. Its unique properties make it suitable for use in the manufacture of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of “N-benzoyl-N'-(pyridin-4-ylmethyl)carbamimidothioic acid” involves its interaction with specific molecular targets. It exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include various biochemical processes that are influenced by its presence. For example, it may inhibit or activate certain enzymes, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “N-benzoyl-N'-(pyridin-4-ylmethyl)carbamimidothioic acid” include other indole derivatives and halogenated hydrocarbons. These compounds share structural similarities and may exhibit similar reactivity and applications.
Uniqueness
What sets “this compound” apart from similar compounds is its specific reactivity and the unique products it forms under certain reaction conditions. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Conclusion
The compound “this compound” is a versatile and valuable chemical entity with a wide range of applications in scientific research and industry Its unique properties and reactivity make it a subject of interest in various fields, from chemistry and biology to medicine and industrial production
Eigenschaften
IUPAC Name |
N-benzoyl-N'-(pyridin-4-ylmethyl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-13(12-4-2-1-3-5-12)17-14(19)16-10-11-6-8-15-9-7-11/h1-9H,10H2,(H2,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPJQEHCDQOKBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=NCC2=CC=NC=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC(=NCC2=CC=NC=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-methoxyanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7775837.png)
![2-[(4-bromoanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7775839.png)

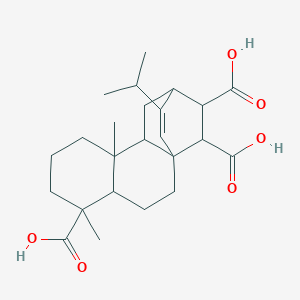
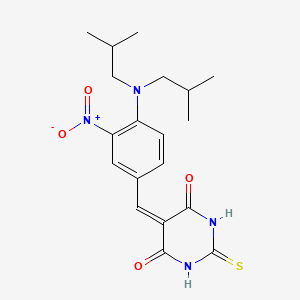
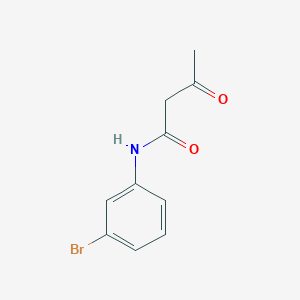
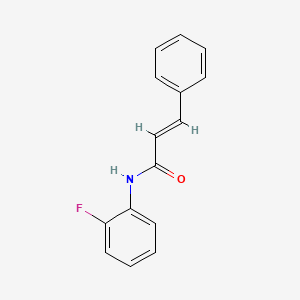
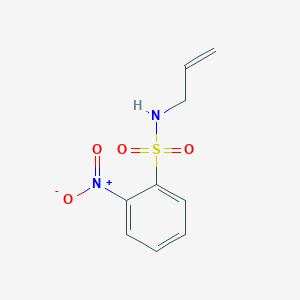
![2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B7775875.png)
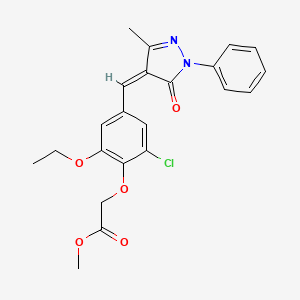
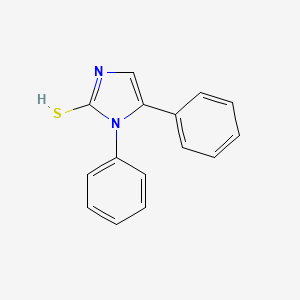
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid](/img/structure/B7775900.png)


